6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Description
6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a bicyclic heterocyclic compound featuring a partially saturated 1,8-naphthyridine core with a methyl substituent at position 6 (Figure 1). Its molecular formula is C₉H₁₀N₂O, and it shares structural similarities with other dihydro-naphthyridinones, which are pivotal in medicinal chemistry due to their diverse bioactivities. Key physicochemical properties include a molecular weight of 162.19 g/mol, a boiling point of ~301°C, and a density of ~1.33 g/cm³ . This compound is synthesized via methods such as microwave-assisted inverse electron-demand Diels-Alder reactions or functionalization of preformed naphthyridine cores .
The 1,8-naphthyridinone scaffold is renowned for its pharmacological versatility, including antibacterial, antiviral, and anticancer activities. For example, AFN-1252, a related compound, is a FabI inhibitor effective against Staphylococcus aureus , while 1-hydroxy derivatives inhibit poxvirus resolvase .
Properties
IUPAC Name |
6-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-4-7-2-3-8(12)11-9(7)10-5-6/h4-5H,2-3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIUAYXGHLVQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC(=O)CC2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609625 | |
| Record name | 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-73-4 | |
| Record name | 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gould-Jacobs Reaction: Cyclization of Ethoxymethylenemalonate Intermediates
The Gould-Jacobs reaction is a classical method for synthesizing 1,8-naphthyridines. For 6-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one, the protocol begins with 6-methyl-2-aminopyridine (1) and diethyl ethoxymethylenemalonate (EMME) (2). The aminopyridine reacts with EMME to form diethyl-N-(6-methyl-2-pyridyl)aminomethylenemalonate (3), which undergoes thermal cyclization at 250°C in diphenyl ether to yield the target compound .
Key Steps:
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Condensation : 6-Methyl-2-aminopyridine and EMME react at room temperature to form the enamine intermediate.
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Cyclization : Heating in diphenyl ether induces ring closure, eliminating ethanol and generating the dihydro-naphthyridinone skeleton .
Optimization Insights:
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Solvent Selection : High-boiling solvents like diphenyl ether facilitate cyclization but require careful temperature control to avoid decomposition .
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Catalyst-Free : This method avoids metal catalysts, simplifying purification .
Limitations :
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Harsh reaction conditions (250°C) may limit scalability.
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Diphenyl ether poses handling challenges due to toxicity and cost .
Conard-Limpach Reaction: β-Keto Ester Condensation
The Conard-Limpach reaction offers an alternative route using 6-methyl-2-aminopyridine (1) and ethyl acetoacetate (4). The reaction proceeds via acid-catalyzed condensation to form a crotonate intermediate, followed by cyclization in polyphosphoric acid (PPA) at 100°C .
Mechanistic Pathway:
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Formation of Crotonate Intermediate : The amino group of 1 attacks the keto group of ethyl acetoacetate, forming a Schiff base.
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Cyclization : PPA promotes intramolecular cyclization, yielding 2,7-dimethyl-1,8-naphthyridin-4(1H)-one (5), which isomerizes to the 2(1H)-one derivative under thermal conditions .
Advantages:
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PPA acts as both solvent and catalyst, enhancing reaction efficiency.
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Adaptable to diverse β-keto esters for structural diversification .
Challenges:
Aqueous-Phase Synthesis Using Ionic Liquids
Recent advances emphasize sustainability, as demonstrated by the gram-scale synthesis of 1,8-naphthyridines in water using choline hydroxide (ChOH) . While this method primarily targets fully aromatic derivatives, modifications could enable access to dihydro analogs like this compound.
Proposed Adaptation:
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Friedlander Condensation : React 6-methyl-2-aminopyridine with a cyclic ketone (e.g., cyclohexanone) in aqueous ChOH at 50°C.
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In Situ Reduction : Introduce a hydrogenation step (e.g., Pd/C under H₂) to saturate the 3,4-positions .
Benefits:
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Water as a solvent reduces environmental impact.
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ChOH’s hydrogen-bonding capacity enhances reaction kinetics .
Considerations:
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Requires optimization of reduction steps to avoid over-hydrogenation.
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Catalyst recovery and reuse need validation for industrial applications .
Comparative Analysis of Methods
| Method | Reactants | Conditions | Yield* | Advantages | Limitations |
|---|---|---|---|---|---|
| Gould-Jacobs | 6-Methyl-2-aminopyridine, EMME | 250°C, diphenyl ether | Moderate | Catalyst-free, straightforward |
Chemical Reactions Analysis
Key Reaction Conditions:
| Reactant | Conditions | Yield | Reference |
|---|---|---|---|
| 3-Methylsulfonyl-1,2,4-triazine | Microwave (150°C, 15 min) | 85% |
Functionalization via Sonogashira Cross-Coupling
The 5-position of the naphthyridinone scaffold undergoes Sonogashira coupling with terminal alkynes. This reaction introduces aryl or alkyl acetylene groups, enabling further cyclization via intramolecular IEDDA to form polycyclic derivatives .
Example:
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Substrate : 5-Bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one
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Reagents : Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N
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Product : 5-(Phenylethynyl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Suzuki Coupling for 6-Substituted Derivatives
The 6-methyl group can be introduced via Suzuki–Miyaura cross-coupling. A brominated precursor reacts with methylboronic acid under palladium catalysis to install the methyl substituent .
Representative Data:
| Starting Material | Boronic Acid | Catalyst | Yield |
|---|---|---|---|
| 6-Bromo-1,8-naphthyridinone | Methylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 92% |
Hydrazine-Mediated Reactions and Cyclization
Hydrazine hydrate reacts with ester derivatives of 6-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one to form hydrazide intermediates. Subsequent cyclization with aroyl chlorides yields 1,3,4-oxadiazole hybrids, which exhibit enhanced biological activity .
Reaction Pathway:
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Hydrazinolysis : Ethyl ester → Hydrazide (RT, MeOH, 12 h).
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Cyclization : Hydrazide + Aroyl chloride → Oxadiazole (SOCl₂, pyridine, reflux, 3 h) .
Friedlander Annulation for Scaffold Assembly
The Friedlander reaction between 2-aminonicotinaldehyde derivatives and active methylene carbonyl compounds (e.g., cyclohexanone) efficiently constructs the naphthyridinone core. This method is scalable (gram-scale) and eco-friendly (water as solvent) .
Optimized Conditions:
| Carbonyl Compound | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclohexanone | Choline hydroxide | H₂O | 50°C | 96% |
Substitution Reactions at Position 6
The methyl group at position 6 can be further functionalized via halogenation or oxidation. For example, bromination at position 7 allows subsequent nucleophilic substitution with amines or thiols .
Example Reaction:
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one. For instance, derivatives synthesized by combining naphthyridine motifs with other pharmacophores demonstrated enhanced cytotoxic activity against cancer cell lines such as HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer adenocarcinoma) . The most active analogs were found to induce apoptosis in cancer cells through mechanisms involving DNA damage.
Bronchodilating Effects
Research has indicated that certain naphthyridine compounds exhibit bronchodilating properties with relatively low chronotropic effects compared to existing bronchial dilators. These compounds have shown efficacy in inhibiting bronchial constriction induced by various agents, suggesting their potential use in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .
Hypotensive Activity
This compound has also been investigated for its hypotensive effects. Studies suggest that it may act as a peripheral vasodilator, providing a therapeutic avenue for managing hypertension .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Activities
Structure-Activity Relationship (SAR) Insights
- Position 6 : The methyl group in the target compound may improve metabolic stability and membrane permeability compared to unsubstituted analogs. This aligns with AFN-1252’s ethyl group enhancing FabI binding .
- Position 1 : Hydroxy substitution (e.g., 1-hydroxy derivatives) introduces metal-chelating properties critical for inhibiting resolvases and integrases .
- Position 3 : Carboxamide or oxadiazole groups modulate receptor selectivity. For instance, carboxamides achieve CB2/CB1 selectivity via steric and electronic effects , while oxadiazoles enhance DNA interaction in anticancer agents .
- Position 5 : Bulky substituents (e.g., in lifirafenib) enable kinase inhibition by occupying hydrophobic pockets in targets like BRAF .
Physicochemical and Pharmacokinetic Comparisons
- Solubility: Hydroxy and carboxamide derivatives exhibit higher aqueous solubility, favoring intravenous administration .
- Metabolic Stability : Methyl and halogenated analogs (e.g., 6-bromo derivatives) resist cytochrome P450 oxidation, extending half-life .
Biological Activity
6-Methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS Number: 1222533-73-4) is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
- Structure : The compound features a naphthyridine core, which is critical for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication and transcription .
Antioxidant Properties
The antioxidant potential of naphthyridine derivatives has been assessed through various assays such as DPPH and ABTS. These studies reveal that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative stress .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of naphthyridine derivatives. For instance, certain analogs have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis through mitochondrial pathways. The presence of specific substituents on the naphthyridine core appears to enhance this activity .
Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various naphthyridine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 5–20 µg/mL, showcasing their potential as antibacterial agents .
Study 2: Antioxidant Activity Assessment
In another investigation focusing on antioxidant properties, the compound was subjected to DPPH radical scavenging assays. The IC50 value was found to be comparable to known antioxidants like ascorbic acid, indicating robust antioxidant capabilities .
Study 3: Cytotoxicity in Cancer Cells
A recent study explored the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. The findings revealed that certain derivatives induced significant apoptosis in cancer cells, with IC50 values ranging from 10 to 50 µM. This suggests a promising avenue for developing novel anticancer therapies based on the naphthyridine scaffold .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic routes for 6-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one?
The compound is synthesized via microwave-activated inverse electron-demand Diels-Alder (IEDDA) reactions using 1,2,4-triazine intermediates. Key steps include:
- Amide coupling : Reaction of 3-methylsulfonyl-1,2,4-triazine with amines (alkyl/aryl) to form N-substituted pent-4-ynamides.
- Sonogashira cross-coupling : Functionalization of terminal alkynes with aryl iodides (Pd(PPh₃)₂Cl₂, CuI, Et₃N) to introduce aromatic groups.
- Microwave irradiation : Cyclization under microwave conditions (220°C, chlorobenzene, 1 h) yields the target naphthyridinone scaffold with high regioselectivity and reduced side reactions .
Q. What physicochemical properties are critical for characterizing this compound?
Key properties include:
Q. How is the structural diversity of 1,8-naphthyridinone derivatives achieved?
Substituent diversity is introduced via:
- N-alkylation/arylation : Varying amine inputs during amide coupling.
- Aromatic substitutions : Sonogashira coupling with aryl iodides (e.g., 4-fluorophenyl, 4-nitrophenyl).
- Microwave optimization : Adjusting reaction time/temperature to control regiochemistry (e.g., 5- vs. 7-substituted derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of microwave-assisted IEDDA reactions?
The reaction proceeds via dienophile activation of the triazine ring, where electron-deficient 1,2,4-triazines react with alkynes as electron-rich dienophiles. Microwave irradiation enhances reaction kinetics by polarizing the transition state, favoring 6-endo-dig cyclization over alternative pathways. Computational studies suggest steric and electronic effects from substituents (e.g., methyl groups) direct regioselectivity .
Q. How do substituents at the 4-position influence biological activity?
Derivatives with 4-methyl or 4-aryl groups exhibit enhanced cytotoxicity against cancer cell lines (e.g., MCF7). For example:
Q. What experimental strategies resolve contradictions in reaction yields between conventional and microwave methods?
Discrepancies arise from thermal degradation in conventional heating. To address this:
- Design of experiments (DoE) : Optimize microwave parameters (power, temperature ramp rate).
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Byproduct analysis : Identify degradation pathways (e.g., triazine ring opening) via LC-MS .
Q. How can computational modeling guide the design of novel 1,8-naphthyridinone derivatives?
- Density functional theory (DFT) : Predicts regioselectivity and transition state energies for cyclization.
- Molecular docking : Screens derivatives for binding affinity to targets (e.g., Raf kinase in flezurafenib analogs).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .
Q. What analytical techniques validate synthetic intermediates and final products?
- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts.
- X-ray crystallography : Confirms absolute configuration (e.g., cyclopropane-fused derivatives in lirafenib).
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations in complex polycyclic systems .
Methodological Considerations
- Microwave synthesis : Use sealed vessels with temperature control to prevent volatile solvent loss.
- Scale-up challenges : Transitioning from mg to gram-scale requires optimizing mixing efficiency and microwave field uniformity .
- Biological assays : Prioritize derivatives with >70% yield and <5% impurities for cytotoxicity screening to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
